![molecular formula C17H17N3O B10842764 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine CAS No. 742691-87-8](/img/structure/B10842764.png)
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is an organic compound that belongs to the class of phenylimidazoles. This compound contains a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.
Métodos De Preparación
The synthesis of 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves several steps. One common synthetic route includes the reaction of 4-imidazol-1-yl-phenol with 3-bromopropylpyridine under basic conditions. The reaction typically uses a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified imidazole derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and forming complexes that can inhibit or activate various enzymes and receptors. This interaction can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is unique due to its specific structure and properties. Similar compounds include:
1-(4-Imidazol-1-yl-phenyl)-ethanone: Known for its antibacterial and antifungal activities.
4-(1H-Imidazol-1-yl)benzoic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2-(4-Imidazol-1-yl-phenyl)-ethanol: Studied for its potential therapeutic applications.
These compounds share the imidazole ring but differ in their functional groups and overall structure, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
742691-87-8 |
|---|---|
Fórmula molecular |
C17H17N3O |
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
3-[3-(4-imidazol-1-ylphenoxy)propyl]pyridine |
InChI |
InChI=1S/C17H17N3O/c1-3-15(13-18-9-1)4-2-12-21-17-7-5-16(6-8-17)20-11-10-19-14-20/h1,3,5-11,13-14H,2,4,12H2 |
Clave InChI |
GCRYIIOKZWQWIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCCOC2=CC=C(C=C2)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



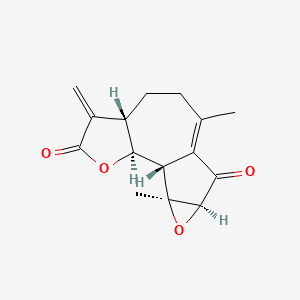
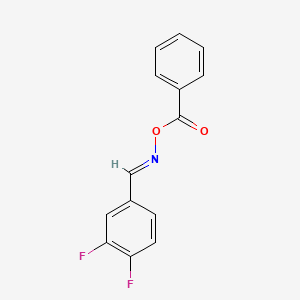
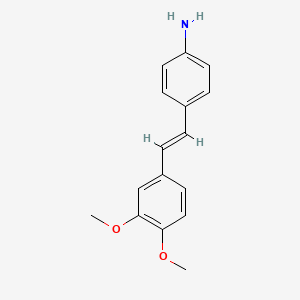
![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)
![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
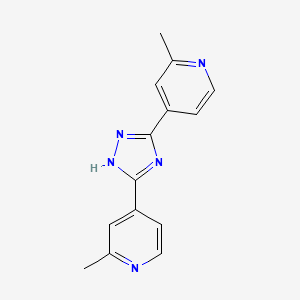
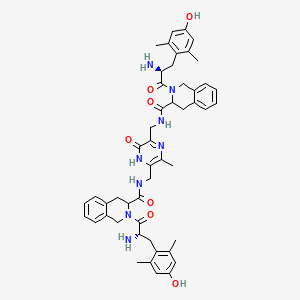
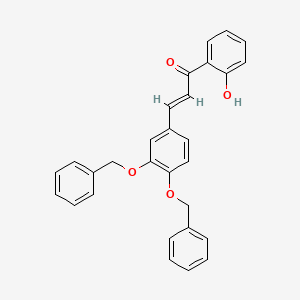
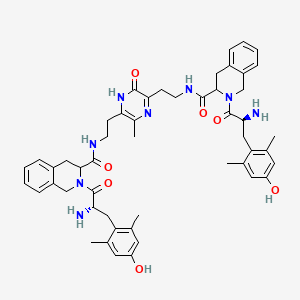
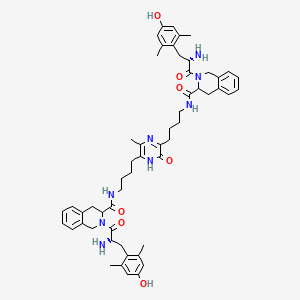
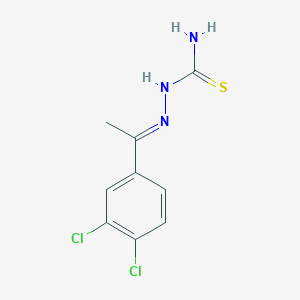
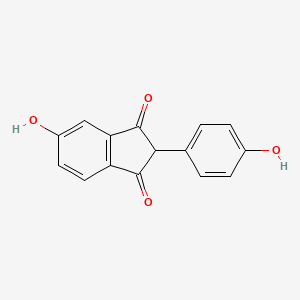
![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
![3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)